5-Butyl-3,3-dichloro-5-ethyloxolan-2-one
Description
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is a substituted oxolan-2-one (dihydrofuran-2-one) derivative characterized by a five-membered lactone ring with two chlorine atoms at position 3 and alkyl substituents (butyl and ethyl groups) at position 5. The compound’s molecular formula is C₁₀H₁₄Cl₂O₂, with a molecular weight of 237.12 g/mol (calculated based on substituents and core structure).
Synthesis: The compound is synthesized via a Mn(III)-mediated radical reaction. A mixture of sodium dichloroacetate (NaO₂CCHCl₂), manganese(III) acetate (Mn(OAc)₃), and 1-hexene in dry acetonitrile is heated at 95–100°C for 40 hours under nitrogen. The reaction proceeds through radical addition and cyclization, yielding the target compound after workup and purification .
Properties
CAS No. |
89345-04-0 |
|---|---|
Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
5-butyl-3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-5-6-9(4-2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3 |
InChI Key |
ZJLUEYHCNLKFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(C(=O)O1)(Cl)Cl)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl-substituted precursors with dichlorinating agents to form the desired oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as precursor preparation, cyclization, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the dichloro groups.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The dichloro groups can participate in electrophilic interactions, while the oxolane ring provides a stable framework for binding to various receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of 5-butyl-3,3-dichloro-5-ethyloxolan-2-one are compared below with two analogous oxolan-2-one derivatives: 5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one () and 5-[(E)-hex-3-enyl]oxolan-2-one ().
Key Findings:
Substituent Effects :
- The dichloro groups in 5-butyl-3,3-dichloro-5-ethyloxolan-2-one and 5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one enhance electrophilicity, making them reactive toward nucleophilic attack or cross-coupling reactions. In contrast, 5-[(E)-hex-3-enyl]oxolan-2-one lacks halogens, rendering it less reactive but more lipophilic .
- Steric hindrance is highest in the target compound due to bulky butyl and ethyl groups, which may limit accessibility in catalytic reactions compared to the smaller methyl and propenyl substituents in the other compounds .
Synthetic Accessibility :
- The target compound requires specialized Mn(III)-based radical chemistry, whereas 5-[(E)-hex-3-enyl]oxolan-2-one likely derives from simpler esterification or cyclization routes. This difference highlights the trade-off between functional-group complexity and synthetic feasibility .
Potential Applications: Dichlorinated oxolan-2-ones (e.g., the target compound and ’s derivative) may serve as intermediates in agrochemicals or pharmaceuticals, leveraging their electrophilic sites for further modification. The alkenyl-substituted derivative () could find use in fragrance or polymer chemistry due to its non-polar backbone .
Limitations:
The evidence lacks data on physicochemical properties (e.g., melting points, solubility) and biological activity, restricting a comprehensive functional comparison. Further experimental studies are needed to explore these aspects.
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